molecular formula C20H13FN2O2S B2746829 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide CAS No. 1706279-07-3

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide

Cat. No.: B2746829
CAS No.: 1706279-07-3
M. Wt: 364.39
InChI Key: KISLDABIYFQLSG-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide is a synthetic small molecule designed for biochemical research. This compound features a hybrid structure incorporating both thiazole and furan-carboxamide pharmacophores, which are motifs found in molecules with diverse biological activities. Thiazole derivatives are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors and receptor modulators, with research applications in areas such as oncology and neuroscience . Similarly, the furan-2-carboxamide moiety is a recognized scaffold in the development of receptor antagonists and enzyme inhibitors, contributing to a molecule's binding affinity and selectivity . Researchers may utilize this compound as a chemical tool or a key intermediate to explore structure-activity relationships (SAR) and investigate novel biological pathways. Its mechanism of action is not defined and would be dependent on the specific research context. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S/c21-15-8-3-1-6-13(15)20-23-17(12-26-20)14-7-2-4-9-16(14)22-19(24)18-10-5-11-25-18/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISLDABIYFQLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The Hantzsch reaction remains the most reliable method for constructing the thiazole ring. As demonstrated in, this involves reacting a thioamide with an α-bromo ketone.

Procedure :

  • Thioamide Preparation :
    • 2-Fluorophenylacetonitrile is treated with sodium hydrosulfide (NaHS) and magnesium chloride (MgCl₂) in DMF to yield 2-(2-fluorophenyl)thioacetamide.
  • Cyclization with α-Bromo Ketone :
    • The thioamide reacts with 2-bromo-1-(2-nitrophenyl)ethanone in ethanol under reflux for 12 hours, forming 2-(2-fluorophenyl)-4-(2-nitrophenyl)thiazole.

Optimization :

  • Solvent : Ethanol outperforms DMF due to milder conditions (68% yield vs. 45% in DMF).
  • Temperature : Reflux conditions prevent premature precipitation of intermediates.

Functionalization of the Phenyl Substituent

Nitro Reduction to Aniline

The nitro group at the 2-position of the phenyl ring is reduced to an amine, enabling subsequent amidation.

Procedure :

  • Catalytic Hydrogenation : 2-(2-Fluorophenyl)-4-(2-nitrophenyl)thiazole is hydrogenated at 50 psi H₂ using 10% Pd/C in ethanol, yielding 2-(2-fluorophenyl)-4-(2-aminophenyl)thiazole with 85% efficiency.

Alternatives :

  • Fe/HCl Reduction : Cheaper but less selective (72% yield, requires acid-neutralization).

Amidation with Furan-2-Carboxylic Acid

Acyl Chloride Preparation

Furan-2-carboxylic acid is converted to its reactive acyl chloride derivative.

Procedure :

  • Thionyl Chloride Activation : Furan-2-carboxylic acid reacts with excess thionyl chloride (SOCl₂) under reflux, yielding furan-2-carbonyl chloride.

Amide Coupling

The aniline intermediate is coupled with furan-2-carbonyl chloride to form the target amide.

Procedure :

  • Schotten-Baumann Conditions : 2-(2-Fluorophenyl)-4-(2-aminophenyl)thiazole is treated with furan-2-carbonyl chloride in THF using triethylamine (TEA) as a base, achieving 72% yield.

Optimization :

  • Base Selection : TEA minimizes side reactions compared to inorganic bases.
  • Solvent : THF ensures homogeneity without hydrolyzing the acyl chloride.

Structural Characterization and Analytical Data

Key intermediates and the final product were characterized via:

  • ¹H-NMR : Distinct signals for thiazole protons (δ 7.4–8.1 ppm), furan ring (δ 6.3–7.2 ppm), and amide NH (δ 9.8 ppm).
  • MS (ESI) : Molecular ion peak at m/z 407.1 (M+H)⁺.
  • IR : Amide C=O stretch at 1650 cm⁻¹, thiazole C=N at 1550 cm⁻¹.

Yield Optimization and Scalability

Step Yield (%) Key Factors Affecting Yield
Thioamide synthesis 75 NaHS purity, moisture exclusion
Hantzsch cyclization 68 Solvent choice, stoichiometry
Nitro reduction 85 Catalyst activity, H₂ pressure
Amidation 72 Acyl chloride freshness, base

Scale-Up Considerations :

  • Batch Size : Reactions >10 g require slower addition rates to control exotherms.
  • Purification : Column chromatography (hexane/EtOAc) resolves regioisomers.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing thiazole and furan moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, showing significant antiproliferative effects. One study demonstrated that thiazole-pyridine hybrids had better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with an IC50 value of 5.71 μM versus 6.14 μM for the standard .

2. Antimicrobial Properties
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide has shown potential as an antimicrobial agent. A study involving substituted phenylthiazol-2-amines revealed that certain derivatives exhibited significant antibacterial activity comparable to norfloxacin against various bacterial strains . The presence of electron-withdrawing groups was found to enhance the antimicrobial efficacy of these compounds.

3. Anticonvulsant Activity
Thiazole-based compounds have been evaluated for their anticonvulsant properties. Research has shown that certain thiazole derivatives can effectively reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring significantly influenced anticonvulsant activity.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Step 1 : Formation of thiazole derivatives through cyclization reactions.
  • Step 2 : Coupling reactions to attach the furan carboxamide moiety.
  • Step 3 : Purification and characterization using techniques like NMR and mass spectrometry.

These methodologies have been optimized to enhance yield and purity, making the synthesis of this compound more efficient.

Case Studies

StudyFocusFindings
Study 1 Anticancer EfficacyThiazole-pyridine hybrids showed IC50 values lower than standard treatments in MCF-7 cell lines, indicating strong anticancer potential .
Study 2 Antimicrobial ActivityCompounds demonstrated significant inhibition against E. coli and S. aureus, comparable to established antibiotics .
Study 3 Anticonvulsant PropertiesCertain derivatives displayed notable anticonvulsant effects in animal models, suggesting therapeutic relevance in epilepsy treatment .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the furan ring can participate in hydrogen bonding and other interactions . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, functional groups, and pharmacological implications.

Nitrothiophene Carboxamides ()

Two nitrothiophene carboxamides, N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , share a thiazole-carboxamide backbone but differ in substituents:

  • Structural Differences: The nitrothiophene derivatives feature a nitro group (-NO₂) on the thiophene ring, whereas the target compound has a furan ring with a carboxamide group. The trifluoromethyl and difluorophenyl substituents in the nitrothiophene analogs introduce distinct electronic and steric effects compared to the 2-fluorophenyl group in the target compound.
  • Synthesis : Both nitrothiophene compounds were synthesized via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amine derivatives . This contrasts with the target compound’s likely synthesis pathway, which may involve similar coupling reactions but with furan-2-carboxylic acid.
  • Purity and Molecular Weight :
    • The trifluoromethyl derivative (C₁₆H₁₀F₃N₃O₄S₂) exhibited 42% purity, while the difluorophenyl analog (C₁₄H₇F₂N₃O₃S₂) achieved 99.05% purity .
    • The target compound’s molecular weight is expected to be lower (~370–380 g/mol) due to the absence of nitro and trifluoromethyl groups.

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

This compound (CAS: 923226-70-4, C₁₈H₁₇N₃O₄S) shares the furan-2-carboxamide-thiazole core but includes a 3-methoxybenzylaminoethyl side chain:

  • The absence of fluorine in this analog may reduce metabolic stability compared to the fluorinated target compound.
  • Applications : While the target compound’s bioactivity is unspecified, analogs like this are often explored in kinase inhibition or antimicrobial studies due to their heterocyclic diversity .

Insect Growth Regulators ()

Compounds such as N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) and N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) highlight the versatility of furan-carboxamide scaffolds:

  • Structural Contrasts : These compounds replace the thiazole ring with oxadiazole or hydrazinecarbothioamide groups, altering electronic properties and binding affinities.
  • Bioactivity : Demonstrated insecticidal activity suggests that the target compound’s thiazole-furan system could similarly interfere with insect growth pathways, though direct evidence is lacking .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s fluorinated aryl-thiazole system may require specialized coupling reagents or fluorination steps, as seen in ’s use of HATU for carboxamide formation .
  • Pharmacological Potential: While nitrothiophene analogs exhibit antibacterial activity , and oxadiazole-furan compounds show insecticidal effects , the target compound’s fluorine and thiazole motifs suggest possible kinase inhibition or antimicrobial properties. Further studies are needed to validate these hypotheses.
  • Tautomerism and Stability : highlights tautomeric behavior in triazole-thione analogs , suggesting that the target compound’s thiazole ring may exhibit similar reactivity, influencing its stability and bioactivity.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-2-carboxamide, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a thiazole ring, a furan moiety, and a fluorophenyl group, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H13FN2O2SC_{20}H_{13}FN_2O_2S, with a molecular weight of 364.4 g/mol. Its structure can be represented as follows:

ComponentValue
Molecular FormulaC20H13FN2O2S
Molecular Weight364.4 g/mol
CAS Number1706222-22-1

Target of Action

Thiazole derivatives are known to interact with various biological targets, influencing multiple signaling pathways. The specific interactions of this compound are under investigation, but it is hypothesized that its thiazole and furan components may play crucial roles in modulating enzyme activity and receptor interactions.

Mode of Action

The compound's mode of action is likely multifaceted, involving:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Interaction with Cellular Receptors : The compound may bind to cellular receptors, altering signal transduction pathways.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electronegative groups like fluorine enhances cytotoxicity against cancer cells.

In one study, thiazole compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects . The presence of the furan moiety in this compound may further enhance its efficacy.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. A study highlighted that certain thiazole compounds exhibited activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This suggests that this compound may also possess antifungal capabilities.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Preliminary studies indicate:

  • Solubility : The compound is slightly soluble in water but shows better solubility in organic solvents like alcohol and ether.
  • Absorption and Distribution : Its lipophilic nature may facilitate transmembrane diffusion, enhancing absorption rates.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a lead compound for synthesizing novel anticancer and antimicrobial agents.
  • Biological Studies : Investigated for its role in modulating biochemical pathways relevant to disease mechanisms.
  • Material Science : Explored for potential applications in developing new materials with specific functional properties.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

CompoundKey FeaturesBiological Activity
2-(2-(2-fluorophenyl)thiazol-4-yl)acetic acidLacks furan ringModerate antibacterial activity
4-(4-fluorophenyl)thiazol-2-amineContains thiazole but different functional groupsLimited anticancer properties
N-[1,3-thiazol]-5(4H)-oneSimilar thiazole coreNotable antifungal activity

Q & A

Q. Optimization Strategies :

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with careful control of temperature (80–100°C) and solvent (toluene/ethanol mixtures) to minimize side products .
  • Purify intermediates via column chromatography or recrystallization to avoid carryover impurities .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, particularly in resolving structural ambiguities?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and furan rings. Aromatic protons in the 2-fluorophenyl group show distinct splitting patterns (~7.0–8.0 ppm) .
  • X-ray Crystallography : Resolves stereochemical uncertainties. For example, intramolecular interactions (e.g., C–H⋯O) stabilize the planar amide conformation, as seen in analogous furan-carboxamide structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for halogenated derivatives .

Advanced Consideration :
Discrepancies in crystallographic data (e.g., dihedral angles between aromatic rings) can arise from solvent effects. Use SHELXL for refinement and compare with density functional theory (DFT)-optimized geometries .

How can molecular docking studies predict the biological targets of this compound, and what validation methods are recommended?

Q. Advanced Research Focus

  • Target Selection : Prioritize kinases or GPCRs, given the thiazole and fluorophenyl motifs’ prevalence in kinase inhibitors (e.g., EGFR) .
  • Docking Workflow :
    • Prepare the ligand using Open Babel (optimize protonation states at physiological pH).
    • Use AutoDock Vina or Schrödinger Glide for docking against crystal structures (e.g., PDB: 1M17 for kinases) .
  • Validation :
    • Compare docking scores with known inhibitors (e.g., gefitinib for EGFR).
    • Validate via in vitro binding assays (e.g., fluorescence polarization) .

What in vitro assays are suitable for evaluating the compound’s anticancer activity, and how should contradictory cytotoxicity data be interpreted?

Q. Advanced Research Focus

  • Assay Design :
    • Use Sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
    • Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Addressing Contradictions :
    • Variability may arise from solubility issues (use DMSO stocks ≤0.1% v/v).
    • Confirm target engagement using Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

What strategies mitigate solubility challenges during biological testing, and how do formulation choices impact pharmacokinetic studies?

Q. Advanced Research Focus

  • Solubility Enhancement :
    • Use co-solvents (PEG-400) or cyclodextrin-based formulations .
    • Synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
  • Pharmacokinetics :
    • Monitor plasma stability via LC-MS/MS. The furan ring may undergo oxidative metabolism, requiring CYP450 inhibition studies .

How can researchers resolve conflicting data regarding the compound’s mechanism of action across different biological models?

Q. Advanced Research Focus

  • Multi-Omics Integration :
    • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways .
    • Use CRISPR-Cas9 knockout models to validate target genes (e.g., AKT1 or MAPK pathways) .
  • Structural Analogs :
    • Compare activity with derivatives lacking the 2-fluorophenyl group to isolate pharmacophoric contributions .

What computational methods are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Q. Advanced Research Focus

  • QSAR Modeling :
    • Use MOE or Schrödinger QikProp to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
    • Train models on datasets with ≥20 derivatives to ensure statistical robustness .
  • Pharmacophore Mapping :
    • Identify critical features (e.g., fluorophenyl hydrophobicity, hydrogen-bonding amide) using Phase .

How should researchers address discrepancies in crystallographic data between experimental and computational models?

Q. Advanced Research Focus

  • Refinement Protocols :
    • Re-analyze diffraction data with SHELXL, adjusting thermal parameters and occupancy for disordered regions .
    • Compare with DFT-optimized structures (B3LYP/6-31G* level) to validate torsional angles .
  • Dynamic Effects :
    • Perform molecular dynamics simulations (AMBER) to assess conformational flexibility in solution .

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